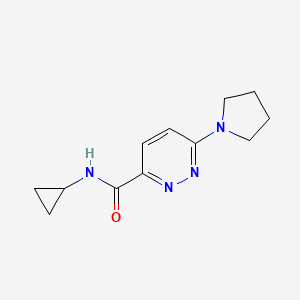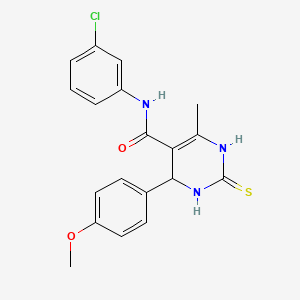
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is an organic compound with a complex structure, indicating it may serve specialized roles in various scientific fields. It is a molecule integrating multiple functional groups such as methoxyphenyl and piperazine which suggests potential for unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylation: : The synthesis may start with the benzylation of a hydroxypyridine derivative using benzyl chloride in the presence of a strong base like potassium carbonate.
Coupling Reaction: : The intermediate is then coupled with a piperazine derivative, specifically one substituted with a 2-methoxyphenyl group. This coupling can be facilitated by a carbonyl-activating reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Final Assembly:
Industrial Production Methods
Scaling up this synthesis for industrial purposes would necessitate optimizing each reaction step to ensure high yields, purity, and cost-efficiency. Continuous flow reactors might be utilized to achieve consistent reaction conditions, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound could undergo oxidation at the benzyloxy or methoxy groups, likely yielding phenolic or quinonoid derivatives.
Reduction: : Reduction reactions might affect the carbonyl group within the piperazine moiety, potentially leading to alcohol derivatives.
Substitution: : The compound can participate in substitution reactions, especially at the nitrogen atoms of the piperazine ring or the benzyl ether.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substituting Reagents: : Halogenating agents like chlorine or bromine for electrophilic aromatic substitution.
Major Products
Oxidation Products: : Phenol derivatives, quinones.
Reduction Products: : Secondary alcohols, primary alcohols.
Substitution Products: : Halogenated compounds, alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has several potential scientific research applications:
Chemistry: : As an intermediate in organic synthesis for constructing more complex molecules or pharmacologically active compounds.
Biology: : Could be studied for its interaction with biological macromolecules, such as proteins or nucleic acids.
Medicine: : May be a candidate for drug discovery and development, especially considering its structural features common in various therapeutic agents.
Industry: : Potentially useful in material science for creating novel polymers or as an additive to enhance material properties.
Mecanismo De Acción
Molecular Targets and Pathways
The precise mechanism of action of 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one would depend heavily on its specific biological or chemical context. Typically, the piperazine ring is known to interact with neurotransmitter receptors, and the methoxyphenyl group can modulate these interactions. The molecule's structural complexity suggests it could interact with multiple targets, potentially disrupting or modulating various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(benzyloxy)-2-(piperazin-1-ylcarbonyl)-1-methylpyridin-4(1H)-one: : Similar core structure but lacks the methoxyphenyl group, potentially altering its reactivity and biological activity.
2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)pyridine: : Lacks the benzyloxy substitution, which could affect its solubility and interaction with biological targets.
Unique Features
Benzyloxy Group: : Provides additional reactivity points and potential sites for further functionalization.
Methoxyphenyl Group: : Influences the compound's steric and electronic properties, potentially enhancing its biological activity.
With its distinct functional groups and structural features, 5-(benzyloxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one stands out as a compound of interest for various scientific explorations and applications.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-5-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-26-17-24(32-18-19-8-4-3-5-9-19)22(29)16-21(26)25(30)28-14-12-27(13-15-28)20-10-6-7-11-23(20)31-2/h3-11,16-17H,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYRUBDSGDCBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2873833.png)

![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)

![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2873840.png)

![ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2873846.png)
![N-Methyl-N-[2-[(5-methyl-2-propan-2-yloxypyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2873848.png)
![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(3,5-dimethylphenyl)-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2873850.png)
